7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt

Description

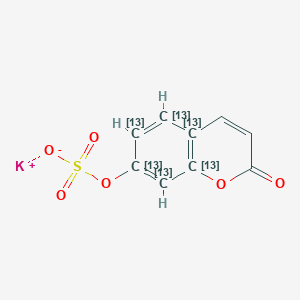

7-Hydroxy Coumarin-¹³C₆ Sulfate Potassium Salt (CAS: 1189702-86-0) is a stable isotope-labeled derivative of 4-methylumbelliferone (4MU), a well-characterized coumarin derivative. This compound features a ¹³C₆ isotopic label at six carbon positions, enabling its use as a tracer in metabolic studies, enzymatic assays, and quantitative mass spectrometry . The sulfate group and potassium counterion enhance its water solubility, making it suitable for cell-based assays and biochemical applications. Its primary utility lies in tracking metabolic pathways or quantifying enzymatic activity without interfering with natural isotopic ratios .

Properties

IUPAC Name |

potassium;(2-oxochromen-7-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1+1,3+1,5+1,6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZPRLQAASRKC-CVLAVSJCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)OS(=O)(=O)[O-])OC1=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5KO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675930 | |

| Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189702-86-0 | |

| Record name | Potassium 2-oxo(4a,5,6,7,8,8a-~13~C_6_)-2H-1-benzopyran-7-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves the sulfation of 7-hydroxycoumarin. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of 7-hydroxycoumarin.

Reduction: Reduced forms of the compound.

Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt involves its role as a metabolite in the sulfation pathway. It is formed by the sulfation of 7-hydroxycoumarin, catalyzed by sulfotransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The sulfate group increases the solubility of the compound, facilitating its excretion via urine .

Comparison with Similar Compounds

Structural Analogs: Role of the 7-Hydroxy Group

The 7-hydroxy group is critical for the biological activity of coumarin derivatives. Evidence from Glycobiology (2021) demonstrates that methylation of this group in 4MU (forming 7-methoxy-4-methylcoumarin) drastically reduces inhibitory activity against hyaluronan secretion in NIH3T3 fibroblasts, with IC₅₀ values increasing from 8.68 ± 1.6 μM (4MU) to 223 ± 140 μM . This highlights the necessity of a free 7-hydroxy group for efficacy.

Table 1: Comparison of 7-Hydroxy Coumarin Derivatives

| Compound | Structural Modification | IC₅₀ (μM) | Isotopic Label | Key Application |

|---|---|---|---|---|

| 4-Methylumbelliferone (4MU) | 7-OH, 4-methyl | 8.68 ± 1.6 | None | Hyaluronan inhibition assays |

| 7-Methoxy-4-methylcoumarin | 7-OCH₃, 4-methyl | 223 ± 140 | None | Inactive control |

| 7-Hydroxy Coumarin-¹³C₆ Sulfate K⁺ | 7-OH, sulfate, K⁺, ¹³C₆ labeling | Not reported | ¹³C₆ | Isotopic tracing, mass spec |

Key Findings :

Isotopic Analogs: Utility of ¹³C₆ Labeling

The ¹³C₆ label distinguishes this compound from non-isotopic coumarins. For instance, unlabeled 7-hydroxycoumarin sulfate (CAS: 10605-02-4) lacks the isotopic signature required for precise metabolic tracing . The ¹³C₆ label increases the molecular weight by approximately 6 atomic mass units (AMU), enabling unambiguous detection in mass spectrometry without altering chemical reactivity .

Other Sulfated Potassium Salts

Sulfated aromatic potassium salts vary in structure and function. For example, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) contains two sulfonate groups on a naphthalene core, conferring high water solubility for dye synthesis . In contrast, the target compound’s single sulfate group on a coumarin scaffold prioritizes fluorescence-based detection over industrial applications.

Table 2: Comparison with Sulfated Potassium Salts

| Compound | Aromatic Core | Sulfate Groups | Molecular Weight (g/mol) | Application |

|---|---|---|---|---|

| 7-Hydroxy Coumarin-¹³C₆ Sulfate K⁺ | Coumarin | 1 | ~303.27* | Research tracer |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Naphthalene | 2 | 342.34 | Dye intermediate |

*Calculated based on isotopic substitution (¹³C₆ adds ~6 AMU to unlabeled coumarin sulfate).

Biological Activity

7-Hydroxy Coumarin-13C6 Sulfate Potassium Salt is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities. This compound is particularly significant in pharmacology and biochemistry due to its role as a phase II metabolite of coumarin, which is involved in various metabolic pathways. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic potentials, and relevant case studies.

This compound is characterized by its sulfate group, enhancing its solubility and bioavailability. The chemical structure can be represented as follows:

- Molecular Formula : C9H7O4S.K

- Molecular Weight : 238.29 g/mol

The incorporation of the 13C isotope allows for precise tracking in metabolic studies and pharmacokinetic evaluations.

Metabolism and Pharmacokinetics

As a phase II metabolite, this compound undergoes sulfation, a critical detoxification process that facilitates the excretion of hydrophobic substances. Studies indicate that this compound exhibits significant bioactivity through various mechanisms:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems.

- Anticancer Properties : Research suggests potential inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer cells.

- Antimicrobial Effects : Exhibits activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies

- Antioxidant Effects : A study demonstrated that 7-Hydroxy Coumarin significantly reduced oxidative stress markers in liver cells exposed to toxins. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content, suggesting protective effects against hepatotoxicity .

- Anticancer Activity : In vitro studies have shown that 7-Hydroxy Coumarin can induce apoptosis in cancer cells. For instance, treatment with this compound resulted in increased caspase-3 activity and downregulation of anti-apoptotic proteins like Bcl-2 in human breast cancer cell lines .

- Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of 7-Hydroxy Coumarin against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Table 1: Summary of Biological Activities

Pharmacokinetic Profile

Pharmacokinetic studies have shown that after administration, this compound displays rapid absorption with peak plasma concentrations occurring within 1-2 hours. The elimination half-life is approximately 4 hours, indicating a moderate duration of action suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.